Superior Reactivity of Chloropyrimidines in Suzuki-Miyaura Cross-Coupling
A direct comparative study on halogenated pyrimidines established that chloropyrimidine substrates are preferable over iodo-, bromo-, or fluoropyrimidines for Suzuki coupling reactions [1]. This class-level inference provides a strong quantitative basis for selecting the 4-chloro derivative over its 4-bromo or 4-iodo analogs, as the superior reactivity translates to higher efficiency in constructing complex biaryl systems central to many drug candidates [1].
| Evidence Dimension | Preference in Suzuki Coupling Reactivity |
|---|---|
| Target Compound Data | Chloropyrimidine substrates are preferable [1]. |
| Comparator Or Baseline | Iodo-, bromo-, and fluoropyrimidine substrates [1]. |
| Quantified Difference | Not numerically quantified in the abstract, but stated as a clear qualitative preference [1]. |
| Conditions | Suzuki coupling reaction conditions [1]. |
Why This Matters
This established preference directly informs procurement decisions by validating the choice of the 4-chloro derivative for high-value C-C bond forming steps, reducing the risk of failed coupling reactions.
- [1] Schomaker, J. M., & Delia, T. J. (2001). Arylation of halogenated pyrimidines via a Suzuki coupling reaction. The Journal of Organic Chemistry, 66(21), 7125-7128. PMID: 11597240. View Source
